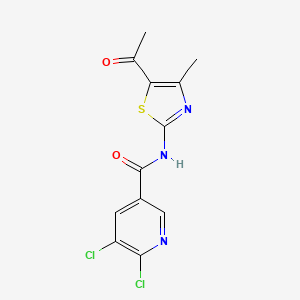
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a pyridine ring, and various functional groups that contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Acetylation: The thiazole intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group at the 5-position.
Coupling with Pyridine Derivative: The acetylated thiazole is then coupled with a dichloropyridine derivative through a nucleophilic substitution reaction. This step often requires the use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce carbonyl groups to alcohols.
Substitution: The dichloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atoms can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols. Substitution reactions can yield a variety of derivatives depending on the nucleophile introduced.
科学研究应用
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer. Its unique structure allows it to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its mechanism of action at the molecular level, including its interaction with enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules, which can be used in pharmaceuticals, agrochemicals, and materials science.
作用机制
The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole and pyridine rings facilitate binding to active sites, while the acetyl and carboxamide groups enhance its affinity and specificity. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-3-methylbenzamide
- N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenyl-3-carboxamide
Uniqueness
Compared to similar compounds, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide is unique due to the presence of the dichloropyridine moiety, which enhances its chemical reactivity and biological activity. This structural
属性
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O2S/c1-5-9(6(2)18)20-12(16-5)17-11(19)7-3-8(13)10(14)15-4-7/h3-4H,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMYLXOYYOGXHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=C(N=C2)Cl)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














